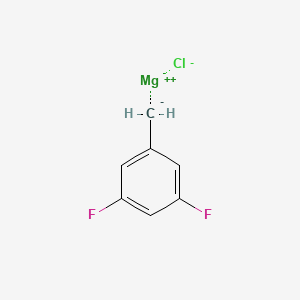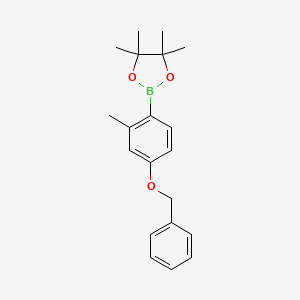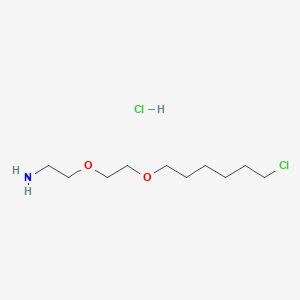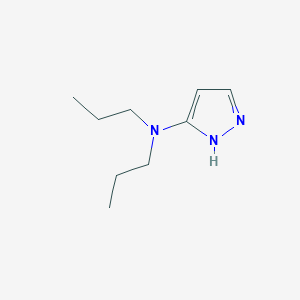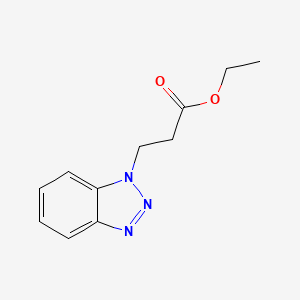![molecular formula C8H7FN2 B6358206 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256808-74-8](/img/structure/B6358206.png)
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position on the pyrrolo[2,3-b]pyridine core. It is an important intermediate in pharmaceutical and chemical research due to its unique structural properties and potential biological activities .
作用机制
Target of Action
The primary target of 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound’s interaction with FGFR affects the FGF–FGFR axis, which is involved in various signal transduction pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
生化分析
Biochemical Properties
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with FGFRs, which are key players in various biological processes, including tissue development, cell proliferation and migration, and angiogenesis . The nature of these interactions involves the binding of the compound to the receptor, leading to the inhibition of the FGFR kinase .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of the FGFR kinase . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits potent FGFR inhibitory activity .
Metabolic Pathways
Given its interaction with FGFRs, it is likely that it plays a role in the metabolic pathways regulated by these receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
科学研究应用
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 3rd position, which may affect its biological activity and chemical reactivity.
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the methyl group at the 4th position, leading to different steric and electronic effects.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde:
Uniqueness
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct steric and electronic properties.
属性
IUPAC Name |
5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDGKZBLKTHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)

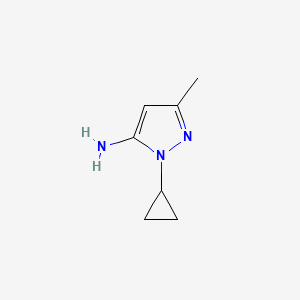
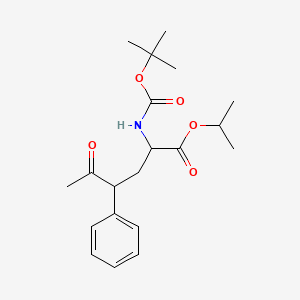


![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
